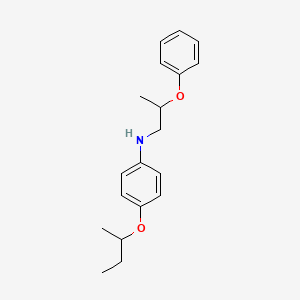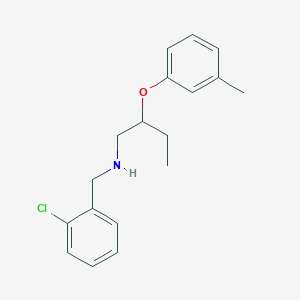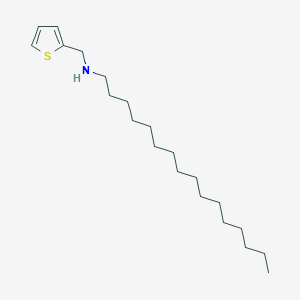
5-Bromo-2-chloro-3-(chloromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 . It is typically stored under inert gas at 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrCl2N/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.91 .Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-chloro-3-(chloromethyl)pyridine is a chemical compound used in the synthesis of various pharmaceutical compounds It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density. This results in the formation of a new bond.
Biochemical Pathways
It’s known that this compound can be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction, to form new carbon-carbon bonds. This reaction is widely used in organic chemistry to synthesize a variety of complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at 4°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures. These factors could potentially affect the compound’s reactivity and stability.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3-(chloromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to manage oxidative stress . Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, which can alter the metabolism of other compounds within the cell . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas at low temperatures but can degrade over time when exposed to air or light . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, but at higher doses, it can cause significant toxic effects. For example, high doses have been associated with liver toxicity and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism often results in the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes.
properties
IUPAC Name |
5-bromo-2-chloro-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYGANTKSIVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654717 | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-64-7 | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)
![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)


![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
